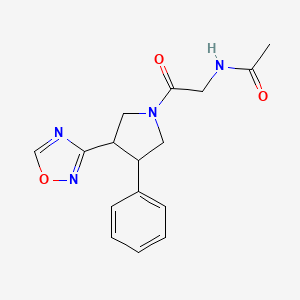

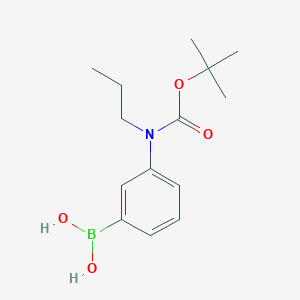

![molecular formula C24H22N2O3S B2529192 8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-30-4](/img/structure/B2529192.png)

8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide” is a chemical compound with the molecular formula C24H22N2O3S and a molecular weight of 418.51. It is a derivative of thienothiophene, a heterocyclic compound that is an annulated ring of two thiophene rings with a stable and electron-rich structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

The synthesis of thienoquinoline derivatives, including compounds similar to 8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide, has been a subject of interest due to their potential biological activities. For instance, studies have detailed the synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, highlighting their antiproliferative activity against a range of cancer cell lines, with specific derivatives showing high activity in the low nanomolar range (Hung et al., 2014). Furthermore, research on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines (Stuart et al., 1987) provides a foundational understanding of the chemical reactions and conditions favorable for creating structurally related compounds.

Biological Activities and Applications

The exploration of the biological activities of thienoquinoline derivatives has led to the identification of compounds with potential antimicrobial, antitubercular, and antimalarial properties. For example, compounds synthesized with a structure focusing on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline showed in vitro antitubercular activity against Mycobacterium tuberculosis (Karkara et al., 2020). Additionally, novel quinoline carboxamides were optimized as selective inhibitors for ataxia telangiectasia mutated (ATM) kinase, showcasing the compound's potential in targeted cancer therapy (Degorce et al., 2016).

Material Science and Structural Modifications

In material science, the structural modifications of thienoquinoline derivatives have been investigated to understand their physicochemical properties and applications further. Studies have detailed polymorphic modifications of similar compounds, revealing insights into the crystal packing and structural organization, which are crucial for the development of materials with specific characteristics (Shishkina et al., 2018).

Wirkmechanismus

Target of Action

It is known that quinoline-based compounds often interact with various enzymes and receptors in the body .

Mode of Action

Quinoline-based compounds are known to interact with their targets in a variety of ways, often by binding to the active site of an enzyme or receptor, which can inhibit or enhance the function of the target .

Biochemical Pathways

Quinoline-based compounds are known to be involved in a wide range of biochemical pathways due to their diverse target interactions .

Pharmacokinetics

The compound’s logp value is 4734, and its logD value is 47334 . These values suggest that the compound is lipophilic, which could influence its absorption and distribution within the body.

Eigenschaften

IUPAC Name |

8-methoxy-N-(oxolan-2-ylmethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-28-16-9-10-20-18(12-16)22-19(14-25-20)21(15-6-3-2-4-7-15)23(30-22)24(27)26-13-17-8-5-11-29-17/h2-4,6-7,9-10,12,14,17H,5,8,11,13H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQIVZLVXPQUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCC4CCCO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2529117.png)

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2529119.png)

![N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide](/img/structure/B2529123.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2-morpholin-4-ylethyl)ethanediamide](/img/structure/B2529124.png)

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)

![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)